N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline scaffold fused with an acetamide group substituted at the phenyl ring with a 3-methyl moiety. The tetrahydroquinoxaline core contributes to its planar aromatic structure, while the acetamide side chain enhances hydrogen-bonding capabilities, making it a candidate for biological interactions or coordination chemistry.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-4-6-12(9-11)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNKMDXLLMAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The tetrahydroquinoxalinone core is then acylated with 3-methylphenylacetic acid or its derivatives in the presence of coupling reagents such as EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) improve solubility and hydrogen-bonding interactions, while electron-withdrawing groups (e.g., nitroso, trifluoromethyl) enhance stability and electrophilicity .
- Lipophilicity : XLogP values range from 1.7 (moderate) to 3.2 (highly lipophilic), influenced by substituents like trifluoromethyl or cyclohexyl .
- Crystallinity : Bulky substituents (e.g., cyclohexyl) may reduce crystallinity, whereas planar groups (e.g., phenyl) favor packing efficiency .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s N-H stretch (~3313 cm⁻¹, similar to ) and carbonyl vibrations (~1680 cm⁻¹) align with typical acetamide spectra .
- NMR : Expected signals include δ 2.3 ppm (3-methyl group), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1 ppm (amide NH) .
- Melting Points : Analogs with halogen substituents (e.g., ) show higher melting points (>200°C) due to stronger intermolecular forces .
Biological Activity
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tetrahydroquinoxaline moiety, which is known for various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Tetrahydroquinoxaline Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of the acetamide group can be performed via acetylation reactions using acetic anhydride or acetyl chloride.
- Methylation : The 3-methylphenyl group can be introduced through Friedel-Crafts alkylation or similar methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoxaline derivatives. For instance, one study demonstrated that tetrahydroquinoxaline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Tetrahydroquinoxaline Derivative A | 5.0 | MCF-7 (Breast) |
| Tetrahydroquinoxaline Derivative B | 7.5 | A549 (Lung) |
The biological activity of this compound may involve:
- Inhibition of Enzyme Activity : Interaction with specific enzymes crucial for cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting growth.
Case Studies
-
Study on Antitumor Activity : A study conducted on a series of tetrahydroquinoxaline derivatives showed that compounds with a 3-methylphenyl substitution had enhanced activity against MCF-7 and A549 cell lines compared to unsubstituted analogs. The study reported an IC50 value as low as 5 μM for the most active derivative.
"The introduction of the 3-methylphenyl group significantly improved the anticancer activity of the tetrahydroquinoxaline scaffold" .
- Mechanistic Insights : Another investigation used flow cytometry to assess apoptosis in treated cancer cells. Results indicated that treatment with this compound led to increased Annexin V staining in MCF-7 cells, suggesting a strong apoptotic effect.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step routes starting with condensation of substituted anilines with diketones to form the tetrahydroquinoxaline core. Acetamide side chains are introduced via nucleophilic substitution or coupling reactions. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Reaction optimization (e.g., solvent polarity, temperature) is critical for yield enhancement .
Q. How is crystallographic data for this compound resolved, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule data. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed using programs like DIAMOND to visualize packing diagrams .
Q. What spectroscopic techniques confirm the compound’s functional groups and purity?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) stretches.
- NMR : -NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). -NMR confirms the tetrahydroquinoxaline core (C=O at ~175 ppm).
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?
- Methodological Answer : Byproducts often arise from incomplete acetylation or oxidation. Systematic optimization includes:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acetylation steps.
- Catalyst Use : Pd/C or NaBH for selective reductions .
- Reaction Monitoring : Real-time TLC or HPLC-MS detects intermediates, allowing prompt adjustments .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Contradictions (e.g., varying COX-2 inhibition) are addressed via:
- SAR Studies : Modifying substituents (e.g., replacing 3-methylphenyl with fluorophenyl) and testing activity trends .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like cyclooxygenase .
- Dose-Response Assays : IC values clarify potency discrepancies .
Q. How is the compound’s mechanism of action probed in anticancer or antimicrobial studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition of topoisomerase II or dihydrofolate reductase via fluorescence-based kits .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways.
- Resistance Studies : Serial passage of microbial/cancer cell lines under sublethal doses identifies mutation hotspots .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer : Challenges include twinning or poor diffraction quality. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
